
Myristic acid-d27
Overview
Description
Synthesis Analysis
The synthesis of tetradecanoic acid variants, including those labeled with isotopes such as carbon-13, involves several chemical strategies. For instance, the synthesis of 13C-labeled tetradecanoic acid includes treating 1-bromotridecane with K13CN, followed by hydrolysis to yield the desired acid. Another method involves the alkylation of diethyl sodio-malonate with 1-bromododecane, leading to saponification and decarboxylation to produce [3-13C]tetradecanoic acid (Sparrow, Patel, & Morrisett, 1983). Similarly, deuterated tetradecanoic acids have been synthesized to explore enzymatic transformations, highlighting the versatility of synthetic approaches in investigating fatty acid metabolism (Rodríguez, Camps, & Fabriàs, 2001).
Molecular Structure Analysis
The molecular structure of tetradecanoic-d27 acid and its analogs is critical for understanding their chemical behavior and interaction with biological systems. Studies on the crystal structure of related compounds provide insights into the spatial arrangement and potential reactivity patterns. For example, the crystal structure analysis of similar fatty acids reveals specific conformational characteristics that can influence their physical properties and reactivity (Goto & Asada, 1980).
Chemical Reactions and Properties
Tetradecanoic-d27 acid undergoes various chemical reactions, reflecting its functional group chemistry. The preparation and utilization of deuterated tetradecanoic acids in studying enzymatic transformations exemplify the significance of understanding these reactions for elucidating biological mechanisms (Rodríguez et al., 2001).
Physical Properties Analysis
The physical properties of tetradecanoic-d27 acid, such as melting points and phase behavior, are influenced by its molecular structure. For instance, the study of difluoromethylene groups in aliphatic chains, including modified palmitic acids, provides insights into how structural modifications can affect melting points and crystalline structure, thereby influencing the physical properties of fatty acids (Wang, Callejo, Slawin, & O'Hagan, 2014).
Chemical Properties Analysis
The chemical properties of tetradecanoic-d27 acid, including reactivity and interaction with other molecules, are essential for its applications in research. Studies on the synthesis and catalytic properties of coordination compounds based on tetrazole-functionalized aromatic carboxylic acids illustrate the broader chemical reactivity of carboxylic acid derivatives and their potential in catalysis and material science (Li et al., 2012).
Scientific Research Applications
Myristic Acid-d27 finds applications in:
Lipid Metabolism Studies: Researchers use it as an internal standard for quantifying Myristic acid levels.
Membrane Biophysics: Its incorporation into lipid bilayers helps study membrane properties.
Drug Delivery Systems: Deuterated fatty acids enhance drug stability and bioavailability.
Biochemical Analysis
Biochemical Properties
Tetradecanoic-d27 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxylesterase, an enzyme that hydrolyzes carboxylic esters into alcohol and carboxylate . Tetradecanoic-d27 acid acts as an inhibitor of carboxylesterase, thereby affecting the hydrolysis process. Additionally, it is involved in the synthesis of myristoylated proteins, where it is covalently attached to the N-terminal glycine residue of proteins, influencing their function and localization .
Cellular Effects
Tetradecanoic-d27 acid has various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, tetradecanoic-d27 acid exerts its effects through various mechanisms. It binds to specific proteins and enzymes, influencing their activity. For example, the binding of tetradecanoic-d27 acid to carboxylesterase inhibits the enzyme’s activity, preventing the hydrolysis of carboxylic esters . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression. The incorporation of tetradecanoic-d27 acid into myristoylated proteins also affects their localization and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecanoic-d27 acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that tetradecanoic-d27 acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.
Dosage Effects in Animal Models
The effects of tetradecanoic-d27 acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, tetradecanoic-d27 acid can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.
Metabolic Pathways
Tetradecanoic-d27 acid is involved in several metabolic pathways. It is a substrate for enzymes such as carboxylesterase and is incorporated into myristoylated proteins . The compound can also affect metabolic flux and metabolite levels, influencing pathways related to lipid metabolism and energy production . Understanding these pathways is essential for elucidating the broader impact of tetradecanoic-d27 acid on cellular metabolism.
Transport and Distribution
Within cells and tissues, tetradecanoic-d27 acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and activity within different cellular compartments .
Subcellular Localization
Tetradecanoic-d27 acid exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the incorporation of tetradecanoic-d27 acid into myristoylated proteins can direct these proteins to the plasma membrane or other cellular structures, influencing their function and activity .
Preparation Methods
Synthetic Routes:: Myristic Acid-d27 can be synthesized through chemical reactions involving deuterated precursors. One common method is the deuteration of Myristic acid using deuterium gas or deuterated reagents.
Reaction Conditions:: The deuteration process typically occurs under controlled conditions, such as using deuterium gas in the presence of a catalyst or deuterated solvents. The specific reaction conditions may vary based on the synthetic route chosen.
Industrial Production:: Industrial-scale production of this compound involves large-scale deuteration processes. detailed industrial methods are proprietary and may not be widely available in the literature.
Chemical Reactions Analysis
Reactions:: Myristic Acid-d27 can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of Myristic acid derivatives.
Reduction: Reduction reactions may yield saturated or partially saturated derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the carbon chain.
Oxidation: Common oxidants include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles (e.g., halides, amines) can replace functional groups.
Major Products:: The specific products depend on the reaction type. Oxidation may yield carboxylic acids, while reduction can lead to alcohols or saturated fatty acids.
Mechanism of Action
The exact mechanism of Myristic Acid-d27’s effects depends on its context. It may influence protein acylation, membrane fluidity, or signaling pathways. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Myristic Acid-d27 stands out due to its deuterium labeling, which allows precise quantification. Similar compounds include Myristic acid (non-deuterated) and other fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583616 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60658-41-5 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60658-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl-methylazanium](/img/structure/B1257094.png)

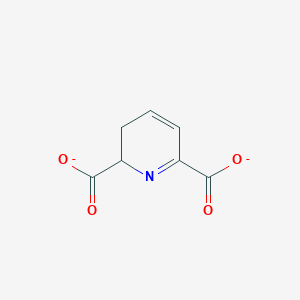

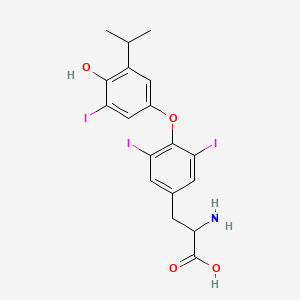
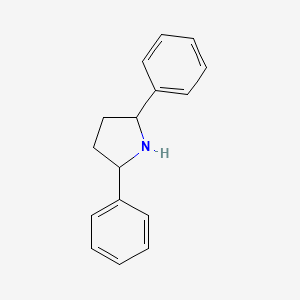
![[(1R,2S,4S,10R,12S,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B1257106.png)
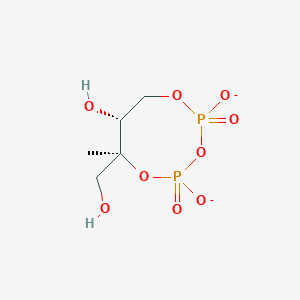

![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)
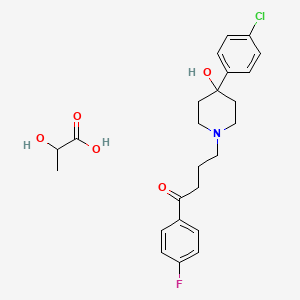
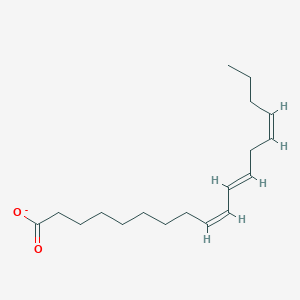
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,4R)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257116.png)
![[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)